
2,3-Butanediol, 1-chloro-
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Overview
Description
2,3-Butanediol, 1-chloro- is an organic compound that belongs to the class of vicinal diols, which are characterized by having two hydroxyl groups on adjacent carbon atoms. This compound is a derivative of 2,3-butanediol, where one of the hydroxyl groups is replaced by a chlorine atom. It is a colorless liquid that is miscible with water and has various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Butanediol, 1-chloro- can be synthesized through several methods. One common method involves the chlorination of 2,3-butanediol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
On an industrial scale, the production of 2,3-butanediol, 1-chloro- can be achieved through the hydrolysis of 2,3-epoxybutane followed by chlorination. The hydrolysis step involves the reaction of 2,3-epoxybutane with water to form 2,3-butanediol, which is then chlorinated using the aforementioned chlorinating agents.
Chemical Reactions Analysis
General Reactivity Profile
1-Chloro-2,3-butanediol, as a chlorinated vicinal diol, is expected to participate in reactions typical of alcohols and alkyl chlorides, including oxidation , reduction , substitution , and dehydration . The chlorine substituent at position 1 enhances electrophilicity at adjacent carbons, influencing reaction pathways.
Substitution Reactions
The chlorine atom in 1-chloro-2,3-butanediol can undergo nucleophilic substitution (SN1 or SN2 mechanisms), depending on reaction conditions:
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SN2 Mechanism : In polar aprotic solvents (e.g., DMSO), hydroxide ions may replace chlorine, yielding 2,3-butanediol.
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SN1 Mechanism : In polar protic solvents (e.g., water), the reaction may proceed via a carbocation intermediate, though steric hindrance from adjacent hydroxyl groups could limit this pathway .
Example :
ClCH2CH OH CH2OH+OH−→HOCH2CH OH CH2OH+Cl−
Oxidation
The primary alcohol group (C1) can oxidize to a carboxylic acid, while the secondary alcohol (C2 or C3) may form a ketone. Common oxidizing agents include:
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KMnO₄ (acidic conditions): Produces chlorobutyric acid derivatives.
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CrO₃ : Selectively oxidizes secondary alcohols.
Example pathway :
ClCH2CH OH CH2OHKMnO4/H+ClCH2C O CH2COOH
Reduction
Catalytic hydrogenation (e.g., H₂/Pd) reduces the chlorine atom to hydrogen, yielding 1,2,3-butanetriol:
ClCH2CH OH CH2OHH2/PdHOCH2CH OH CH2OH
Dehydration and Elimination
Under acidic conditions (e.g., H₂SO₄), 1-chloro-2,3-butanediol may undergo dehydration to form chlorinated alkenes or ketones. For example:
ClCH2CH OH CH2OHH+ClCH2CH CH2+H2O
Comparative Reaction Data
Reaction Type | Reagents/Conditions | Major Product | Mechanistic Notes |
---|---|---|---|
Substitution | NaOH, H₂O, 60°C | 2,3-Butanediol | SN2 favored due to primary chloride |
Oxidation | KMnO₄, H⁺, heat | 1-Chloro-3-ketobutyric acid | Secondary alcohol → ketone |
Reduction | H₂, Pd/C, ethanol | 1,2,3-Butanetriol | Chlorine replaced by hydrogen |
Dehydration | H₂SO₄, 100°C | 1-Chloro-1,3-butadiene | Acid-catalyzed elimination |
Stereochemical Considerations
The presence of two adjacent hydroxyl groups introduces stereochemical complexity. For example:
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Epoxide Formation : Reaction with a base (e.g., NaH) could form a chlorinated epoxide.
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Diastereomerism : Different stereoisomers may exhibit varying reactivity in asymmetric syntheses .
Research Gaps and Limitations
Available literature focuses on unchlorinated 2,3-butanediol derivatives (e.g., dehydration to methyl ethyl ketone or microbial synthesis ). Direct studies on 1-chloro-2,3-butanediol are absent in the provided sources, necessitating further experimental validation of inferred pathways.
Scientific Research Applications
2,3-Butanediol, 1-chloro- has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in studies involving microbial fermentation and metabolic pathways.
Industry: It is used in the production of plastics, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-butanediol, 1-chloro- involves its interaction with various molecular targets and pathways. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediol: The parent compound with two hydroxyl groups.
1,3-Butanediol: A structural isomer with hydroxyl groups on the first and third carbon atoms.
2,3-Dibromobutane: A similar compound with bromine atoms instead of chlorine.
Uniqueness
2,3-Butanediol, 1-chloro- is unique due to the presence of both a hydroxyl group and a chlorine atom on adjacent carbon atoms. This structural feature allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1-chlorobutane-2,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-3(6)4(7)2-5/h3-4,6-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNNJZGDQVDSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCl)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482011 |
Source
|
Record name | 2,3-Butanediol, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53460-68-7 |
Source
|
Record name | 2,3-Butanediol, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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